1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride
Overview
Description
“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H15NO2.ClH . It is also known as "2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride" . The compound has a molecular weight of 215.68 .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride” can be represented by the InChI code: 1S/C11H15NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7,11H,3-6H2;1H . The compound’s structure is also available as a 2D Mol file .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Agent
This compound has shown promising results as an antibacterial agent. It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .
Inhibition of Cholinestrases and Lipoxygenase Enzymes
The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes, including inflammation and neurotransmission, so this compound could potentially be used in research related to these areas.
Chemical Research
Given its unique structure, “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride” could be used in chemical research, particularly in studies focusing on the synthesis and properties of benzodioxin derivatives .
Safety and Hazards
The compound is classified under the GHS05 hazard pictogram, indicating that it can cause skin corrosion or serious eye damage . The precautionary statements associated with this compound include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
Similar compounds have shown inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact the cholinergic signaling pathway and the arachidonic acid metabolism pathway .
Result of Action
coli, suggesting potential antimicrobial effects . Additionally, the inhibition of cholinesterases and lipoxygenase enzymes could potentially impact nerve signal transmission and inflammatory responses .
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10;/h3-4,7,9H,2,5-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNOQRUYGFPSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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